molecular formula C7H8N4O B2593581 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile CAS No. 1510337-54-8

2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile

Cat. No.: B2593581
CAS No.: 1510337-54-8
M. Wt: 164.168
InChI Key: PMQFEZXFHMXLPI-UHFFFAOYSA-N
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Description

2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile is a heterocyclic compound that contains both imidazole and oxazine rings

Scientific Research Applications

2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with glyoxal in the presence of a base, leading to the formation of the imidazo[2,1-c][1,4]oxazine ring system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Mechanism of Action

The mechanism of action of 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed pharmacological effects. For instance, the compound may inhibit certain enzymes or receptors, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile is unique due to its specific combination of imidazole and oxazine rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-amino-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c8-3-5-7(9)10-6-4-12-2-1-11(5)6/h1-2,4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQFEZXFHMXLPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=NC(=C(N21)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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